molecular formula C14H10F3N3 B1497847 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine CAS No. 1175843-03-4

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Cat. No.: B1497847
CAS No.: 1175843-03-4
M. Wt: 277.24 g/mol
InChI Key: ARMXCNDLIKCMNU-UHFFFAOYSA-N
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Description

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a chemical compound notable for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The indazole ring, coupled with a trifluoromethyl group, imparts distinctive chemical properties that make this compound a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 2-(trifluoromethyl)phenyl-containing precursors. Common synthetic routes may include:

  • Hydrazine Derivative Formation: Reaction of aniline with trifluoromethyl ketones under acidic or basic conditions to form hydrazones.

  • Cyclization: Treating the hydrazone intermediate with cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the indazole core structure.

Industrial Production Methods: In an industrial setting, the production may involve scalable methods such as:

  • Continuous flow synthesis to improve yield and reduce reaction times.

  • Optimization of reaction conditions to ensure high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can be oxidized under specific conditions to form corresponding oxides or other higher oxidation state derivatives.

  • Reduction: Reduction reactions typically involve the addition of hydrogen or other reducing agents to alter the compound's functional groups.

  • Substitution: Can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine group or on the aromatic ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).

  • Substitution Reactions: Halogenating agents, sulfonyl chlorides, or other electrophiles for electrophilic substitution; strong nucleophiles for nucleophilic substitution.

Major Products Formed:

  • Oxidized derivatives like nitro or nitroso compounds.

  • Reduced products such as amines or alcohols.

  • Substituted indazole derivatives depending on the reacting substituents.

Scientific Research Applications

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is utilized in various scientific disciplines due to its versatile chemical properties:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Investigated for its potential as a bioactive compound in enzymatic studies and as a probe in biochemical assays.

  • Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.

  • Industry: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, often involving:

  • Molecular Targets: Enzymes, receptors, or DNA/RNA sequences where it may bind or react, altering biological activity.

  • Pathways Involved: Cellular signaling pathways or metabolic routes that are modified due to the compound's binding or reactivity.

Comparison with Similar Compounds

  • 2-(trifluoromethyl)phenyl indazole: Lacks the 5-amine group, differing in its reactivity and potential biological effects.

  • Trifluoromethyl indazoles: General class of compounds with similar core structures but different substitution patterns, affecting their properties and applications.

This provides an overview of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, from its synthesis to its application and comparison with other compounds. Anything else I can dig into for you?

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXCNDLIKCMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653486
Record name 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175843-03-4
Record name 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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